molecular formula C11H7BrF3NO B7895364 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole CAS No. 66046-45-5

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole

Cat. No.: B7895364
CAS No.: 66046-45-5
M. Wt: 306.08 g/mol
InChI Key: MWWCXSRHXJUYLZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole is a heterocyclic compound featuring a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Bromomethylation: The bromomethyl group can be introduced through a bromomethylation reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Electrophilic Aromatic Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing trifluoromethyl group may reduce its reactivity.

    Oxidation and Reduction: The oxazole ring can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, nitriles, or thioethers.

    Electrophilic Aromatic Substitution: Products such as nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Various oxidized or reduced oxazole derivatives.

Scientific Research Applications

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-3-[4-(methyl)phenyl]-1,2-oxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole is unique due to the presence of both the bromomethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization.

Properties

IUPAC Name

5-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-6-9-5-10(16-17-9)7-1-3-8(4-2-7)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCXSRHXJUYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605672
Record name 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-45-5
Record name 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66046-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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